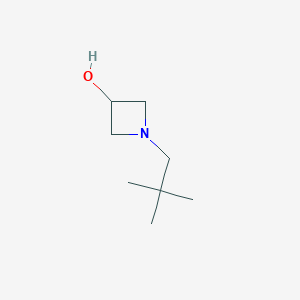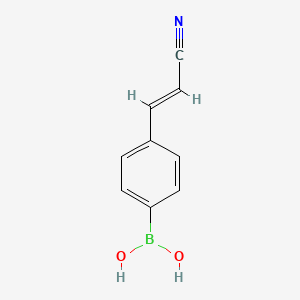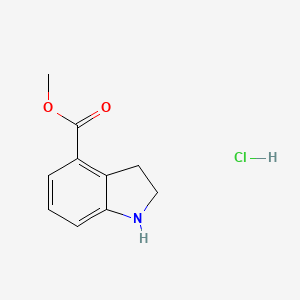![molecular formula C10H22N2O2S B1467832 [(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine CAS No. 917872-25-4](/img/structure/B1467832.png)
[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine
Overview
Description
Trans-4-aminocyclohexylmethylsulfonylmethane, also known as trans-4-ACM or trans-4-ACMS, is a synthetic compound composed of an aminocyclohexyl group and a sulfonylmethyl group. It is an organosulfur compound and a derivative of cyclohexanecarboxylic acid. Trans-4-ACMS is an important synthetic intermediate used in the production of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. It has a wide range of applications in scientific research due to its unique chemical properties, including its ability to act as a catalyst for a wide range of reactions.
Scientific Research Applications
Trans-4-ACMS has a wide range of applications in scientific research. It is used as a catalyst in a variety of reactions, including nucleophilic substitution reactions, ring-opening reactions, and cycloaddition reactions. It is also used as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, [(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amineS is used as a model compound for studying the interactions between organic molecules and metal ions.
Mechanism Of Action
The mechanism of action of [(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amineS is not fully understood. However, it is believed that the sulfonylmethyl group acts as an electron-withdrawing group, which increases the electrophilicity of the aminocyclohexyl group. This increases the reactivity of the compound and makes it more effective as a catalyst in various reactions.
Biochemical And Physiological Effects
Trans-4-ACMS is not known to have any significant biochemical or physiological effects. It is not toxic and does not have any significant effect on the human body.
Advantages And Limitations For Lab Experiments
Trans-4-ACMS has several advantages and limitations for lab experiments. One of the main advantages is its high reactivity, which makes it an effective catalyst in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, [(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amineS is sensitive to moisture and light, so it must be stored in a dry and dark place. In addition, it is not very soluble in water, so it must be used in an organic solvent.
Future Directions
Despite its wide range of applications, there is still much to be learned about [(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amineS. Future research should focus on exploring the mechanism of action of the compound, as well as its potential applications in the pharmaceutical and agrochemical industries. In addition, further research should be conducted to determine the optimal conditions for synthesizing [(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amineS, as well as its potential uses in other areas of scientific research. Finally, further studies should be conducted to understand the biochemical and physiological effects of [(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amineS.
properties
IUPAC Name |
N-[(4-aminocyclohexyl)methyl]propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S/c1-8(2)15(13,14)12-7-9-3-5-10(11)6-4-9/h8-10,12H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSNGMFYNHETTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)
![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)









![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)